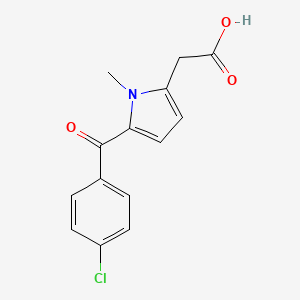
5-(p-Chlorobenzoyl)-1-methylpyrrole-2-acetic acid
Cat. No. B8401589
M. Wt: 277.70 g/mol
InChI Key: ZWUBGDPUVGOZMR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US06160003
Procedure details


A mixture of 129 g. (0.52 mole) of 5-(p-chlorobenzoyl)-1-methylpyrrole-2-acetonitrile and 88 g. (1.1 moles) of 50% sodium hydroxide solution in 800 ml. of ethanol and 500 ml. of water is stirred and refluxed for about 18 hours with slow evolution of ammonia. The solution is then cooled to about 50° C. and acidified by adding 110 ml. of concentrated hydrochloric acid. The mixture is cooled, and the precipitated product, 5-(p-chlorobenzoyl)-1-methylpyrrole-2-acetic acid, is filtered and recrystallized from methanol, m.p. 193-195° C. (dec.). A second crop is obtained upon concentration of the mother liquor for a total yield of about 67% of theoretical. Analysis: Calcd. for C14H11ClNO3 : N, 5.05%. Found: N, 5.06%.
Name
5-(p-chlorobenzoyl)-1-methylpyrrole-2-acetonitrile
Quantity
0.52 mol
Type
reactant
Reaction Step One






Yield
67%
Identifiers


|
REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:18]=[CH:17][C:5]([C:6]([C:8]2[N:12]([CH3:13])[C:11]([CH2:14][C:15]#N)=[CH:10][CH:9]=2)=[O:7])=[CH:4][CH:3]=1.[OH-:19].[Na+].N.Cl.[OH2:23]>C(O)C>[Cl:1][C:2]1[CH:18]=[CH:17][C:5]([C:6]([C:8]2[N:12]([CH3:13])[C:11]([CH2:14][C:15]([OH:23])=[O:19])=[CH:10][CH:9]=2)=[O:7])=[CH:4][CH:3]=1 |f:1.2|
|
Inputs


Step One
|
Name
|
5-(p-chlorobenzoyl)-1-methylpyrrole-2-acetonitrile
|
|
Quantity
|
0.52 mol
|
|
Type
|
reactant
|
|
Smiles
|
ClC1=CC=C(C(=O)C2=CC=C(N2C)CC#N)C=C1
|
Step Two
|
Name
|
|
|
Quantity
|
1.1 mol
|
|
Type
|
reactant
|
|
Smiles
|
[OH-].[Na+]
|
Step Three
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
N
|
Step Four
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
Cl
|
Step Five
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
O
|
Step Six
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
C(C)O
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
50 °C
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


ADDITION
|
Type
|
ADDITION
|
|
Details
|
A mixture of 129 g
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
by adding 110 ml
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
The mixture is cooled
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
the precipitated product, 5-(p-chlorobenzoyl)-1-methylpyrrole-2-acetic acid, is filtered
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
recrystallized from methanol, m.p. 193-195° C. (dec.)
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
A second crop is obtained upon concentration of the mother liquor for a total yield of about 67% of theoretical
|
Outcomes


Product
|
Name
|
|
|
Type
|
|
|
Smiles
|
ClC1=CC=C(C(=O)C2=CC=C(N2C)CC(=O)O)C=C1
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| YIELD: PERCENTYIELD | 67% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
